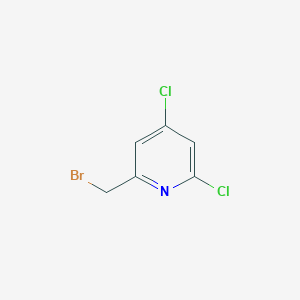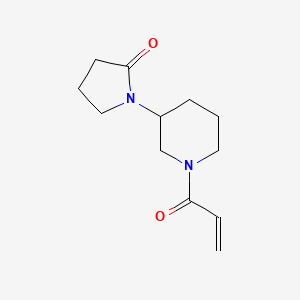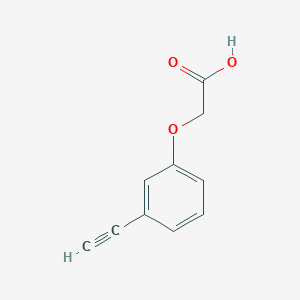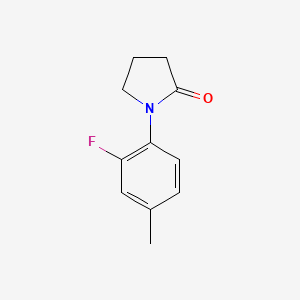
N-etil-2-(4-(morfolinosulfonil)benzamido)tiazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O5S2 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
Los tiazoles, incluido nuestro compuesto de interés, han demostrado propiedades antitumorales y citotóxicas. Los investigadores sintetizaron una serie de [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácidos arilidenhidrazidas y evaluaron su citotoxicidad en líneas celulares tumorales humanas. Notablemente, un compuesto exhibió efectos potentes contra las células cancerosas de próstata .
Actividad Antimicrobiana
Los derivados de tiazol se han investigado por su potencial antimicrobiano. Por ejemplo, la sulfathiazol, un fármaco antimicrobiano, contiene un anillo de tiazol. Los investigadores han explorado varios compuestos basados en tiazol por sus propiedades antibacterianas y antifúngicas .
Actividad Antiinflamatoria
Los tiazoles han mostrado promesa como agentes antiinflamatorios. Su capacidad para modular las vías inflamatorias los hace relevantes en el contexto del tratamiento de afecciones inflamatorias .
Actividad Antiviral
Ciertos derivados de tiazol exhiben actividad anti-VIH. Si bien se necesitan más investigaciones, estos hallazgos resaltan el potencial de los tiazoles en el desarrollo de fármacos antivirales .
Actividad Antihipertensiva
Los tiazoles se han investigado por sus efectos antihipertensivos. Comprender su impacto en la regulación de la presión arterial es crucial para la salud cardiovascular .
Supresión de COX y Propiedades Citotóxicas
En un estudio relacionado, los investigadores diseñaron y sintetizaron nuevos derivados de carboxamida de metoxi-fenil tiazol. Estos compuestos se evaluaron por su actividad supresora de la ciclooxigenasa (COX) y sus efectos citotóxicos. Los inhibidores de la COX juegan un papel crucial en el manejo del dolor y la inflamación .
Mecanismo De Acción
Target of Action
The primary targets of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide are the Plasmodium falciparum cysteine protease enzymes, falcipain 2 and falcipain 3 . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria .
Mode of Action
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide interacts with its targets, falcipain 2 and falcipain 3, by binding to them . This binding inhibits the activity of these enzymes, disrupting the life cycle of the Plasmodium falciparum parasite .
Biochemical Pathways
The inhibition of falcipain 2 and falcipain 3 by N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide affects the biochemical pathways involved in the life cycle of the Plasmodium falciparum parasite . This results in the disruption of the parasite’s ability to proliferate and survive, thereby exerting an antimalarial effect .
Result of Action
The molecular and cellular effects of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide’s action include the inhibition of falcipain 2 and falcipain 3 . This inhibition disrupts the life cycle of the Plasmodium falciparum parasite, preventing its proliferation and survival . As a result, the compound exhibits antimalarial activity .
Análisis Bioquímico
Biochemical Properties
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . The compound’s interaction with COX-2 is characterized by selective binding, which reduces the enzyme’s activity and subsequently decreases inflammation. Additionally, N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide may interact with other biomolecules, such as cell signaling proteins, further influencing biochemical pathways.
Cellular Effects
The effects of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways like the NF-κB pathway, which plays a crucial role in immune response and inflammation . By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes. Furthermore, N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound’s thiazole ring allows it to form stable complexes with target enzymes, leading to inhibition or activation. For instance, its binding to COX-2 involves interactions with the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound may influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression.
Dosage Effects in Animal Models
The effects of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biochemical activity. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its intracellular concentration . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
N-ethyl-2-(4-(morpholinosulfonyl)benzamido)thiazole-4-carboxamide exhibits specific subcellular localization, which is essential for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, the compound may interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production, further modulating cellular function.
Propiedades
IUPAC Name |
N-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-2-18-16(23)14-11-27-17(19-14)20-15(22)12-3-5-13(6-4-12)28(24,25)21-7-9-26-10-8-21/h3-6,11H,2,7-10H2,1H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZARGXNTVLDSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate](/img/structure/B2585873.png)
![2-(2-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2585876.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)



![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)

![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)

![4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2585893.png)
